Isopropyl 3-cyanopicolinate
CAS No.:
Cat. No.: VC16395804
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10N2O2 |
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Molecular Weight | 190.20 g/mol |
IUPAC Name | propan-2-yl 3-cyanopyridine-2-carboxylate |
Standard InChI | InChI=1S/C10H10N2O2/c1-7(2)14-10(13)9-8(6-11)4-3-5-12-9/h3-5,7H,1-2H3 |
Standard InChI Key | MKTBXAIHGIDJCP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC(=O)C1=C(C=CC=N1)C#N |
Introduction
Chemical Identity and Structural Elucidation
Isopropyl 3-cyanopicolinate is defined by the systematic name isopropyl 3-cyano-2-pyridinecarboxylate. Its molecular formula is C₁₀H₁₀N₂O₂, corresponding to a molecular weight of 190.20 g/mol. The compound’s structure integrates a pyridine core, a cyano substituent (–C≡N), and an isopropyl ester group (–OCOOC(CH₃)₂), as illustrated by its SMILES notation: CC(C)OC(=O)C1=C(C=CC=N1)C#N .
Stereochemical and Topological Features
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Stereochemistry: The compound lacks chiral centers, as confirmed by the absence of stereochemical descriptors in its InChIKey (MKTBXAIHGIDJCP-UHFFFAOYSA-N) .
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Rotatable Bonds: Three rotatable bonds are present, corresponding to the ester linkage and the isopropyl group .
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Topological Polar Surface Area (TPSA): Calculated as 63 Ų, indicating moderate polarity influenced by the cyano and ester functionalities .
Table 1: Key Structural and Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₀H₁₀N₂O₂ |
Molecular Weight | 190.20 g/mol |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
XLogP | 1.6 |
Topological Polar Surface Area | 63 Ų |
Rotatable Bonds | 3 |
Synthetic Pathways and Reaction Dynamics
While no explicit synthetic protocols for isopropyl 3-cyanopicolinate are documented in the reviewed literature, its structure suggests plausible routes analogous to picolinate ester synthesis.
Hypothetical Synthesis Strategies
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Esterification of 3-Cyanopicolinic Acid:
Reaction of 3-cyanopicolinic acid with isopropanol under acid catalysis (e.g., H₂SO₄) could yield the target ester via Fischer esterification. -
Cyanation of Halogenated Precursors:
Introduction of the cyano group via nucleophilic substitution on a 3-halopicolinate intermediate using cyanide sources (e.g., CuCN).
Challenges in Synthesis
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Steric Hindrance: The isopropyl group may impede reaction efficiency during esterification.
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Cyano Group Stability: Sensitivity of the –C≡N group to hydrolysis under acidic or basic conditions necessitates controlled reaction environments.
Physicochemical and Computational Properties
Solubility and Partitioning
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LogP (XLogP): 1.6, indicating moderate lipophilicity suitable for penetration across biological membranes .
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Aqueous Solubility: Predicted to be low due to the compound’s hydrophobic isopropyl and aromatic groups.
Spectroscopic Characteristics
Although experimental spectral data (e.g., NMR, IR) are unavailable, computational predictions suggest:
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IR Spectroscopy: Strong absorptions near 2240 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O stretch).
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Mass Spectrometry: A molecular ion peak at m/z 190.07 (M⁺) with fragmentation patterns arising from loss of isopropoxy (–OC₃H₇) and cyano (–CN) groups.
Table 2: Computed Physicochemical Properties
Property | Value |
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Exact Mass | 190.0742 g/mol |
Monoisotopic Mass | 190.0742 g/mol |
Heavy Atom Count | 14 |
Complexity | 254 |
Covalent Bond Units | 1 |
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